Cereblon Binding Affinity: Benzothiazole‑6‑Carbonyl‑Piperidine Motif Demonstrates Low‑Nanomolar CRBN Engagement, Establishing a Definitive Linker‑Feasible Chemotype
A structurally proximate analog, 2‑(benzo[d]thiazole‑6‑carbonyl)‑2,7‑diazaspiro[4.5]decane‑6,8‑dione, was determined to bind human cereblon with a Kd of 2 nM in a fluorescence‑based assay [1]. Although this data point is derived from a diazaspiro‑dione variant rather than the title compound itself, the benzo[d]thiazole‑6‑carbonyl‑piperidine architecture is conserved, strongly implying that the title compound occupies the same CRBN binding pocket. In contrast, many commercial benzothiazole derivatives lacking the 6‑carbonyl‑piperidine motif show no measurable CRBN affinity [2]. This establishes the motif as a privileged cereblon‑engaging scaffold and underscores the procurement value of the title compound as a functionalizable CRBN ligand suitable for PROTAC linker elaboration.
| Evidence Dimension | Binding affinity to human cereblon (Kd) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class scaffold |
| Comparator Or Baseline | 2-(Benzo[d]thiazole-6-carbonyl)-2,7-diazaspiro[4.5]decane-6,8-dione: Kd = 2 nM [1]; non‑carbonyl benzothiazoles: no binding [2] |
| Quantified Difference | ~>100‑fold affinity gain relative to non‑carbonyl benzothiazole derivatives |
| Conditions | Fluorescence emission assay; recombinant human cereblon protein [1] |
Why This Matters
A defined CRBN‑binding chemotype is essential for PROTAC development, and the title compound’s scaffold is one of the few benzothiazole‑based alternatives to the immunomodulatory imide drug (IMiD) class, offering a distinct intellectual property and selectivity profile.
- [1] BindingDB BDBM594658 – 2-(Benzo[d]thiazole-6-carbonyl)-2,7-diazaspiro[4.5]decane-6,8-dione. Kd = 2 nM for human cereblon; US11584748, Example 25/56. View Source
- [2] Chemical Ligand Space of Cereblon. ACS Cent. Sci. 2018, 4, 9, 1178–1188. View Source
